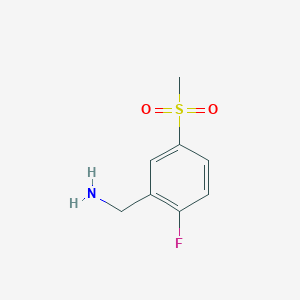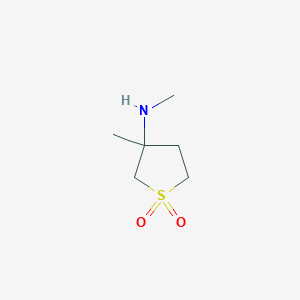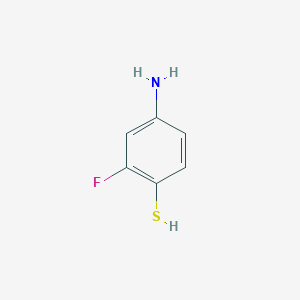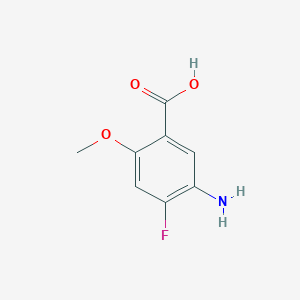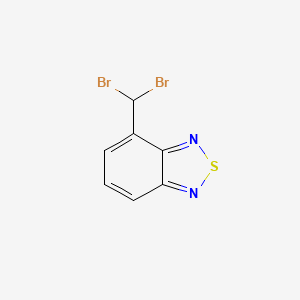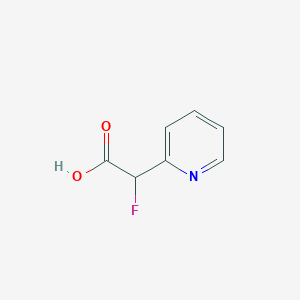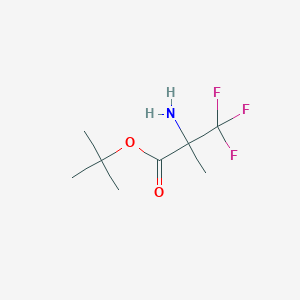
tert-Butyl 2-amino-3,3,3-trifluoro-2-methylpropanoate
Overview
Description
tert-Butyl 2-amino-3,3,3-trifluoro-2-methylpropanoate is a chemical compound with the molecular formula C8H15F3NO2 It is a derivative of amino acids and contains a trifluoromethyl group, which imparts unique chemical properties to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-amino-3,3,3-trifluoro-2-methylpropanoate typically involves the reaction of tert-butyl 2-amino-2-methylpropanoate with trifluoromethylating agents. One common method is the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) under anhydrous conditions. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-amino-3,3,3-trifluoro-2-methylpropanoate undergoes several types of chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The amino group can be oxidized to form nitroso or nitro derivatives, while reduction can convert it to a primary amine.
Amidation: The compound can react with carboxylic acids or their derivatives to form amides.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azide derivative, while oxidation with hydrogen peroxide would produce a nitroso compound.
Scientific Research Applications
tert-Butyl 2-amino-3,3,3-trifluoro-2-methylpropanoate has several applications in scientific research:
Biology: The compound’s trifluoromethyl group can enhance the biological activity of molecules, making it useful in the design of enzyme inhibitors and receptor modulators.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties, such as increased hydrophobicity and thermal stability.
Mechanism of Action
The mechanism of action of tert-Butyl 2-amino-3,3,3-trifluoro-2-methylpropanoate involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can form strong hydrogen bonds and electrostatic interactions with proteins and enzymes, enhancing the compound’s binding affinity and specificity. The amino group can participate in nucleophilic attacks, facilitating the formation of covalent bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 2-amino-2-methylpropanoate: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
2-Amino-3,3,3-trifluoro-2-methylpropanoic acid: Similar structure but without the tert-butyl ester group, affecting its solubility and stability.
tert-Butyl 2-amino-3,3,3-trifluoro-2-hydroxypropanoate: Contains a hydroxyl group instead of a methyl group, leading to different reactivity and applications.
Uniqueness
tert-Butyl 2-amino-3,3,3-trifluoro-2-methylpropanoate is unique due to the presence of both the trifluoromethyl and tert-butyl ester groups. These functional groups confer distinct chemical properties, such as increased lipophilicity, metabolic stability, and the ability to form strong interactions with biological targets. This makes the compound particularly valuable in the development of pharmaceuticals and specialty chemicals .
Properties
IUPAC Name |
tert-butyl 2-amino-3,3,3-trifluoro-2-methylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F3NO2/c1-6(2,3)14-5(13)7(4,12)8(9,10)11/h12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHWSJRKMRBXFMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C)(C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 5-aminobenzo[d]thiazole-2-carboxylate](/img/structure/B3242406.png)
![6-Bromo-2,3-dihydrospiro[indene-1,2'-pyrrolidin]-5'-one](/img/new.no-structure.jpg)
![{Spiro[2.3]hexan-1-yl}methanol](/img/structure/B3242432.png)
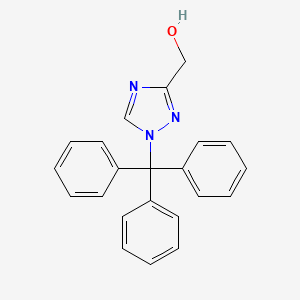

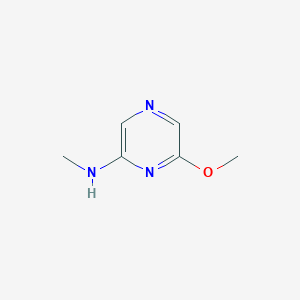
![Ethyl 6-bromo-8-methoxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B3242457.png)
